molecular formula C10H13ClN2 B12853200 2-Chloro-4-cyclopentyl-6-methylpyrimidine

2-Chloro-4-cyclopentyl-6-methylpyrimidine

Cat. No.: B12853200
M. Wt: 196.67 g/mol
InChI Key: IHAHYPZOFLLFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyclopentyl-6-methylpyrimidine is a heterocyclic compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopentyl-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is then refluxed in a suitable solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopentyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

Scientific Research Applications

2-Chloro-4-cyclopentyl-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopentyl-6-methylpyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Similar in structure but lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.

    2-Chloro-6-methylpyrimidine: Similar but with different substitution patterns, affecting its reactivity and applications.

    4-Chloro-2-cyclopentyl-6-methylpyrimidine:

Uniqueness

2-Chloro-4-cyclopentyl-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-cyclopentyl-6-methylpyrimidine

InChI

InChI=1S/C10H13ClN2/c1-7-6-9(13-10(11)12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

IHAHYPZOFLLFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.